molecular formula C5H7NNa2O4 B13733056 Sodium D-glutamate CAS No. 32342-59-9

Sodium D-glutamate

Cat. No.: B13733056
CAS No.: 32342-59-9
M. Wt: 191.09 g/mol
InChI Key: PXEDJBXQKAGXNJ-HWYNEVGZSA-L
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Description

Sodium D-glutamate is the sodium salt of the D-isomer of glutamic acid. Unlike its naturally abundant L-isomer (Monosodium Glutamate or MSG), which is known for its umami taste and role as a key excitatory neurotransmitter in the central nervous system , the D-form is less common in biological systems. This makes it a valuable tool in specific research contexts. In neuroscience, D-glutamate serves as a crucial compound for studying the specificity and function of glutamate receptors . It is used to distinguish the activity of various ionotropic and metabotropic glutamate receptors (mGluRs) in synaptic transmission, neural plasticity, and excitotoxicity . Its mechanism of action involves interacting with glutamate receptor subtypes, and its differential effects compared to L-glutamate help researchers delineate receptor pharmacology and signaling pathways. Beyond receptor studies, this compound finds application in biochemical research as a standard in chromatographic analysis and enzymatic assays to study glutamate racemase activity. It is also relevant in exploring bacterial cell wall biosynthesis, as D-glutamate is a component of the peptide cross-links in the peptidoglycan layer of certain bacteria. Please Note: This product is intended "For Research Use Only" and is not intended for diagnostic or therapeutic uses. It must not be used as a food additive or for personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32342-59-9

Molecular Formula

C5H7NNa2O4

Molecular Weight

191.09 g/mol

IUPAC Name

disodium;(2R)-2-aminopentanedioate

InChI

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1

InChI Key

PXEDJBXQKAGXNJ-HWYNEVGZSA-L

Isomeric SMILES

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Stereochemical Significance and Enantiomeric Specificity of D Glutamate

Chirality and Optical Activity of D-Glutamate

Glutamic acid is a chiral molecule because its alpha-carbon (Cα) is attached to four different groups: a hydrogen atom, an amino group, a carboxyl group, and a carboxylethyl side chain. libretexts.orgacs.org This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: D-glutamate and L-glutamate. acs.orgwikipedia.org These molecules are identical in chemical composition but differ in their three-dimensional spatial arrangement. numberanalytics.com

A key physical property that distinguishes these enantiomers is their optical activity—the ability to rotate the plane of polarized light. libretexts.orgyoutube.com When plane-polarized light is passed through a solution containing a single enantiomer, the plane of light is rotated. youtube.com The D-isomer of glutamic acid is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). youtube.com Conversely, the L-isomer is levorotatory, rotating the light to the left (counter-clockwise). libretexts.orgreddit.com It is important to note that the D/L designation, which relates to the molecule's configuration relative to glyceraldehyde, does not always predict the direction of optical rotation. reddit.comd-aminoacids.com

Enantioselective Recognition in Biological Processes

Biological systems, which are themselves composed of chiral molecules like L-amino acids and D-sugars, exhibit a high degree of stereospecificity. acs.org This means that enzymes, receptors, and other biological molecules can distinguish between the D- and L-enantiomers of a substance, leading to different interactions and effects. mdpi.comacs.org

Enzymatic Specificity: Many enzymes are highly selective for one enantiomer over the other. acs.org

Glutamate (B1630785) Racemase: Found in bacteria, this enzyme specifically catalyzes the interconversion between L-glutamate and D-glutamate. acs.orgwikipedia.org This is crucial for bacteria that require D-glutamate for cell wall synthesis. wikipedia.orgebi.ac.uk The enzyme is a target for antibacterial drugs because it is essential for bacteria but absent in mammals. wikipedia.orgnih.gov

D-Amino Acid Oxidase (DAO) and D-Aspartate Oxidase (DDO): These are flavoenzymes found in mammals that enantioselectively recognize and degrade D-amino acids. frontiersin.orgjst.go.jp DAO can act on various D-amino acids, while DDO is highly specific for acidic D-amino acids like D-glutamate and D-aspartate, converting them into corresponding 2-oxo acids. frontiersin.orgjst.go.jp

MurD Ligase: In bacteria, this enzyme specifically incorporates D-glutamate into the peptidoglycan monomer, a critical step in building the bacterial cell wall. nih.gov

Receptor Specificity: Receptors on cell surfaces also demonstrate enantioselective binding.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor crucial for synaptic plasticity, learning, and memory in the mammalian central nervous system, shows complex interactions. wikipedia.orgmdpi.com While L-glutamate is the primary agonist that binds to the main site, the co-agonist binding site (often called the glycine (B1666218) site) can be modulated by D-amino acids, including D-serine and, to some extent, D-glutamate. mdpi.comjst.go.jp

Differential Biological Activity Compared to L-Glutamate

The stereochemical differences between D- and L-glutamate translate into vastly different biological roles and activities. While L-glutamate is ubiquitous and central to primary metabolism and neurotransmission in most life forms, D-glutamate's roles are more specialized and often restricted to specific organisms or tissues.

L-Glutamate:

Protein Synthesis: It is one of the 20 proteinogenic amino acids used by ribosomes to build proteins in virtually all living organisms. wikipedia.org

Excitatory Neurotransmitter: L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in neural communication, memory formation, and learning. wikipedia.orgwikipedia.orgclevelandclinic.org It acts on a variety of receptors, including NMDA, AMPA, and kainate receptors. mdpi.comwikipedia.org

Metabolic Intermediate: It is a key molecule in amino acid metabolism, participating in transamination reactions and nitrogen transport. bioline.org.br

D-Glutamate:

Bacterial Cell Wall Component: D-glutamic acid is an essential structural component of the peptidoglycan layer in the cell walls of many Gram-positive and Gram-negative bacteria. numberanalytics.comnih.govasm.org Its presence provides rigidity and resistance to degradation by most proteases, which are specific for L-amino acids. ebi.ac.ukbocsci.com

Bacterial Capsule and Virulence: In some bacteria, such as Bacillus anthracis (the causative agent of anthrax), D-glutamate is polymerized into poly-γ-D-glutamate (PGA) to form a protective capsule. nih.govfrontiersin.orgnih.gov This capsule helps the bacterium evade the host's immune system, acting as a key virulence factor. nih.govnih.gov

Neuromodulation in Mammals: Although present in much lower concentrations than L-glutamate, D-glutamate is found in certain mammalian tissues, including parts of the brain. mdpi.comrsc.org It is considered a novel neuromodulator that can interact with NMDA receptors, although its precise functions are still under investigation. mdpi.com

Metabolite in Marine Life: D-glutamate is relatively abundant in marine environments and is used as a nutrient source by some marine bacteria through specific catabolic pathways. nih.gov

Mentioned Compounds

Biosynthetic Pathways of D Glutamate

Enzymatic Mechanisms in Prokaryotic Organisms

Bacteria have evolved efficient methods for producing D-glutamate, an essential component of the peptidoglycan layer of their cell walls. nih.gov The two principal enzymatic pathways involve glutamate (B1630785) racemase and D-amino acid aminotransferase.

Glutamate Racemase (MurI) Activity and Stereoinversion

The most direct route for D-glutamate synthesis in many bacteria is through the action of glutamate racemase (MurI). wikipedia.org This enzyme catalyzes the reversible stereoinversion of L-glutamate to D-glutamate. asm.orgnih.gov The reaction is crucial for providing the necessary D-glutamate for peptidoglycan synthesis, a vital polymer for the integrity of the bacterial cell wall. wikipedia.orgresearchgate.net For some bacteria, such as Escherichia coli and Mycobacterium tuberculosis, the murI gene, which encodes for glutamate racemase, is essential for their growth. asm.org

The mechanism of glutamate racemase is cofactor-independent, a notable feature that distinguishes it from many other amino acid-modifying enzymes. researchgate.net It employs a "two-base" catalytic mechanism where two cysteine residues in the active site act as acid/base catalysts. researchgate.net One cysteine deprotonates the α-carbon of the L-glutamate substrate to form an anionic intermediate, and the other reprotonates it in the opposite stereochemical configuration to yield D-glutamate. researchgate.net In Lactobacillus fermenti, these catalytic residues have been identified as Cys73 and Cys184. researchgate.net

Interestingly, some bacteria, like Bacillus anthracis and Bacillus subtilis, possess two distinct genes encoding for glutamate racemases, suggesting functional redundancy which could be a strategic advantage for the organism. asm.orgnih.gov The rates of stereoisomerization can differ between the two enantiomers; for instance, in B. anthracis, both RacE1 and RacE2 enzymes catalyze the conversion of both L-glutamate to D-glutamate and the reverse reaction, with the rate of L-glutamate conversion being higher than that of D-glutamate. nih.gov

D-Amino Acid Aminotransferase-Dependent Synthesis

An alternative pathway for D-glutamate synthesis involves D-amino acid aminotransferases (DAAT). asm.orgbac-lac.gc.ca These enzymes catalyze the transfer of an amino group from a D-amino acid donor, commonly D-alanine, to an α-keto acid acceptor, α-ketoglutarate, to produce D-glutamate and pyruvate (B1213749). asm.org This transamination reaction provides a vital source of D-glutamate, particularly in bacteria like Bacillus species. psu.edu

The substrate specificity of D-amino acid aminotransferases is generally broader than that of racemases, making them versatile catalysts. bac-lac.gc.ca For example, the DAAT from Thermotoga maritima (TM0831) can utilize 23 different D-amino acids as amino donors, with high activity towards D-homoserine and D-glutamine, and prefers 2-oxoglutarate as the acceptor. nih.gov This enzyme also exhibits some racemase activity, highlighting the multifunctional nature of some of these proteins. nih.gov In a biotechnological context, DAATs have been employed in multi-enzyme systems to generate various D-amino acids from their corresponding α-keto acids. mdpi.com

Role of Pyridoxal (B1214274) 5'-Phosphate (PLP) in Bacterial Synthesis

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for a vast number of enzymatic reactions, particularly in amino acid metabolism. libretexts.orgnih.gov While glutamate racemase (MurI) activity is notably PLP-independent, the D-amino acid aminotransferase-dependent synthesis of D-glutamate is critically reliant on this cofactor. asm.orgresearchgate.net

In DAAT-catalyzed reactions, PLP is bound to the enzyme and acts as an 'electron sink', stabilizing the negative charge that develops during the reaction intermediates. libretexts.orgmdpi.com The process involves the formation of a Schiff base between the PLP and the incoming D-amino acid substrate. jmb.or.kr This is followed by a series of electronic rearrangements that facilitate the transfer of the amino group from the amino acid to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing an α-keto acid. libretexts.org The PMP then transfers the amino group to the acceptor, α-ketoglutarate, to form D-glutamate, regenerating the PLP-enzyme complex for the next catalytic cycle. libretexts.org The stable anchorage and specific orientation of the PLP cofactor within the enzyme's active site are essential for catalytic efficiency. jmb.or.kr

Genetic Regulation of D-Glutamate Biosynthesis in Bacteria

The biosynthesis of glutamate, including its D-isomer, is tightly regulated in bacteria to maintain cellular homeostasis. uni-goettingen.de The genetic regulation often involves complex feedback loops and transcriptional control. In Bacillus subtilis, the expression of genes involved in glutamate synthesis, such as the gltAB genes (encoding glutamate synthase), is controlled by the transcription factor GltC. uni-hohenheim.de The activity of GltC is, in turn, modulated by glutamate-degrading enzymes like glutamate dehydrogenases (GDHs), which can form a complex with GltC and convert it from a transcriptional activator to a repressor when glutamate levels are high. uni-goettingen.deuni-hohenheim.de This ensures that the cell adjusts glutamate production based on the availability of carbon and nitrogen sources. uni-hohenheim.de

In Escherichia coli, the genetic basis for D-glutamate auxotrophy has been linked to mutations in two distinct genes. One gene, initially designated dga and later identified as murI, is located at 89.8 minutes on the chromosome and is directly involved in D-glutamate synthesis. nih.govpsu.edu The other gene, gltS, located at 82 minutes, encodes a transporter for both D- and L-glutamic acid. nih.govpsu.edu Mutations in both loci are necessary to create a D-glutamate auxotroph, highlighting the interplay between synthesis and transport in maintaining D-glutamate availability. nih.govpsu.edu

Proposed and Identified Pathways in Eukaryotic Systems (Non-Human)

While D-amino acids were once thought to be exclusive to prokaryotes, there is growing evidence of their presence and synthesis in eukaryotes, including mammals. mdpi.com

Endogenous Production Mechanisms in Animal Models

Animal models have revealed the presence of D-glutamate in various tissues, suggesting endogenous production mechanisms. nih.gov While a specific glutamate racemase analogous to the bacterial MurI has not been identified in mammals, other pathways are being investigated. It is known that mammals possess the enzyme D-aspartate oxidase (DDO), which degrades acidic D-amino acids like D-glutamate and D-aspartate. jst.go.jptandfonline.com The presence of such a degradation enzyme points towards the existence of a regulated endogenous pool of these D-amino acids.

Studies in freely moving rats have shown that endogenous glutamate can modulate the extracellular concentrations of neurotransmitters like dopamine (B1211576) and GABA in the striatum, indicating a physiological role. nih.gov While serine racemase is a known enzyme in mammals that produces D-serine, it is not believed to be the primary source of D-glutamate. mdpi.comjst.go.jp It is hypothesized that D-glutamate can be absorbed from gut bacteria, which are known producers. mdpi.com Furthermore, a novel D-glutamate cyclase has been identified in cardiac mitochondria that converts D-glutamate to 5-oxo-D-proline, indicating metabolic pathways for this enantiomer exist within mammalian cells. mdpi.com The complete picture of endogenous D-glutamate synthesis in animals remains an active area of research, with the possibility of yet-undiscovered enzymes or pathways. mdpi.comtandfonline.com

Serine Racemase Involvement in D-Amino Acid Synthesis

Serine racemase is a well-characterized pyridoxal 5'-phosphate (PLP)-dependent enzyme in eukaryotes, primarily known for catalyzing the conversion of L-serine to D-serine. pnas.org D-serine acts as a crucial co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in glutamatergic neurotransmission. pnas.orgpnas.org

Despite its role in producing a D-amino acid, extensive research into the substrate specificity of serine racemase indicates a high degree of selectivity for serine. Studies have shown that purified serine racemase from rat brain fails to racemize other amino acids, including L-threonine and L-aspartate. pnas.org The enzyme displays only minimal activity toward L-alanine (approximately 1.5% of its activity with L-serine) and no detectable activity with L-glutamate. pnas.orgpnas.org Therefore, serine racemase is not considered a direct contributor to the endogenous synthesis of D-glutamate in mammals.

Putative and Undiscovered Glutamate Racemases in Eukaryotes

The search for a dedicated glutamate racemase in eukaryotes, particularly mammals, has been challenging as no direct orthologs of the well-known bacterial glutamate racemase genes (e.g., murI) have been found in the mammalian genome. portlandpress.com This has led researchers to investigate enzymes with promiscuous or secondary activities and to explore evolutionary mechanisms like horizontal gene transfer.

Discovery of a Mammalian Enzyme with Glutamate Racemase Activity

Recent investigations have identified a mammalian enzyme, previously designated as a protein of unknown function, that exhibits glutamate racemase activity. portlandpress.comnih.gov This enzyme, named L-serine dehydratase-like (SDHL), was identified in rats and primarily functions as a PLP-dependent dehydratase, catalyzing the deamination of L-serine and L-threonine. portlandpress.comuniprot.orguniprot.org However, detailed characterization of the recombinant rat SDHL revealed that it is a multifunctional enzyme, also capable of catalyzing the interconversion of L-glutamate and D-glutamate. portlandpress.comnih.gov This discovery provided the first identification of a mammalian clone with glutamate racemase functionality. portlandpress.com

The human and mouse orthologs of SDHL share high amino acid sequence identity with the rat enzyme (82% and 93%, respectively). portlandpress.com The enzyme's racemase activity has an optimal pH of 8.0 and an optimal temperature of 45°C. uniprot.org This finding suggests that promiscuous catalysis by an existing enzyme, SDHL, may be responsible for the synthesis and accumulation of D-glutamate in mammalian cells. researchgate.net

Horizontal Gene Transfer in Eukaryotic Racemase Evolution

Another avenue for the acquisition of racemase activity in eukaryotes is horizontal gene transfer (HGT), the movement of genetic material between different species. frontiersin.org Studies have revealed that at least 7% of the total eukaryotic racemase repertoire may be the result of HGT. nih.gov This phenomenon is particularly enriched in plant-associated fungi. frontiersin.orgnih.gov A significant portion of these transferred genes belong to the aspartate-glutamate-hydantoin racemase family, suggesting that some eukaryotic lineages may have acquired the ability to metabolize D-amino acids by obtaining genes from bacterial sources. frontiersin.org While this mechanism is evident in fungi and some protists like Trypanosoma cruzi, its role in the evolution of glutamate racemase activity in vertebrates remains less clear. pnas.orgosti.govnih.gov

Table 1: Characterized and Putative Eukaryotic Enzymes with Racemase Activity

Enzyme NameOrganismPrimary Substrate(s)Racemase Substrate(s)CofactorKey FindingsReference(s)
Serine Racemase (SRR) Rat, MouseL-SerineL-SerinePLPHighly specific for serine; no racemase activity toward glutamate. pnas.orgpnas.org
Serine Dehydratase-Like (SDHL/STDHgr) Rat, Human, MouseL-Serine, L-ThreonineL-Glutamate, D-GlutamatePLPA multifunctional enzyme with primary dehydratase and secondary glutamate racemase activity. Represents the first identified mammalian enzyme capable of synthesizing D-glutamate. portlandpress.comnih.govuniprot.orgresearchgate.net
Aspartate-Glutamate Racemase (Asp_Glu_race) Candida glabrata (Fungus)Aspartate, GlutamateAspartate, GlutamatePLP-independentAcquired via horizontal gene transfer from bacteria, though its biological role in this fungal pathogen is not yet fully determined. frontiersin.orgnih.gov
DAARI (D-amino acid racemase 1) Arabidopsis thaliana (Plant)Isoleucine, Alanine (B10760859)Isoleucine, AlaninePLP-independentA novel type of racemase in multicellular eukaryotes, part of a large, previously unannotated gene family. pnas.orgpnas.org

Contributions from Gut Microbiota to Host D-Glutamate Pool

A significant source of D-glutamate for mammals is the vast community of microorganisms residing in the gastrointestinal tract. nih.gov Bacteria utilize D-glutamate as an essential structural component of their peptidoglycan cell walls, and many species possess the necessary enzymatic machinery for its synthesis. nih.govtandfonline.com

Several common gut inhabitants and bacteria used in food fermentation are known to produce D-glutamate. These include various species of Lactobacillus, Corynebacterium, and Bacillus. nih.govmdpi.commdpi.com The presence and activity of these bacteria can therefore influence the host's exposure to D-glutamate, potentially impacting physiological processes. nih.govresearchgate.net

Table 2: Examples of D-Glutamate Producing Bacteria in Gut Microbiota and Food

Bacterial SpeciesEnzymeContextKey Function of D-GlutamateReference(s)
Corynebacterium glutamicumGlutamate RacemaseGut Microbiota / Food IndustryPeptidoglycan synthesis nih.govmdpi.com
Lactobacillus plantarumGlutamate RacemaseGut Microbiota / Food FermentationPeptidoglycan synthesis nih.govmdpi.comresearchgate.net
Brevibacterium lactofermentumGlutamate RacemaseGut MicrobiotaPeptidoglycan synthesis nih.govmdpi.com
Bacillus subtilisGlutamate RacemaseGut MicrobiotaPeptidoglycan synthesis nih.govmdpi.com
Lactococcus lactisGlutamate RacemaseFood FermentationPeptidoglycan synthesis mdpi.commdpi.com
Lactobacillus paracaseiGlutamate RacemaseFood FermentationPeptidoglycan synthesis mdpi.commdpi.com
Mycobacterium smegmatisGlutamate RacemaseGut MicrobiotaPeptidoglycan synthesis nih.govmdpi.com

Catabolic and Metabolic Transformations of D Glutamate

Oxidative Deamination by D-Amino Acid Oxidases (DAAO) and D-Aspartate Oxidases (DDO)

Oxidative deamination is a major catabolic pathway for D-amino acids, catalyzed by flavoenzymes such as D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO). frontiersin.orgwikipedia.org These enzymes convert D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. frontiersin.orgwikipedia.org While DAAO acts on a broad range of neutral and basic D-amino acids, DDO is specific for acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.orgresearchgate.net

D-aspartate oxidase (DDO) exhibits a high degree of specificity for acidic D-amino acids. frontiersin.org Human D-aspartate oxidase (hDDO) demonstrates the highest activity with D-aspartate and its N-methylated form, N-methyl-D-aspartate (NMDA). frontiersin.org Its activity towards D-glutamate is significant, though lower than for D-aspartate. frontiersin.org Studies have reported the activity of hDDO on D-glutamate to be approximately 13% of that observed with D-aspartate. frontiersin.org The enzyme shows negligible activity towards neutral or basic D-amino acids. frontiersin.orgsinobiological.com This narrow substrate specificity is attributed to the active site architecture, particularly the presence of an arginine residue (Arg216 in hDDO) that forms a salt bridge with the γ-carboxyl group of the D-aspartate side chain, a key interaction for substrate binding and catalysis. frontiersin.org

Table 1: Substrate Specificity of Human D-Aspartate Oxidase (hDDO)

Substrate Relative Activity (%)
D-Aspartate 100
N-Methyl-D-aspartate High
D-Glutamate 13
D-Asparagine 10
D-Histidine 1
D-Proline 1

Data compiled from Molla et al., 2020. frontiersin.org

D-aspartate oxidase, a flavoprotein, utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze the oxidative deamination of its substrates. wikipedia.orgontosight.ai The reaction mechanism involves the removal of two hydrogen atoms from the D-amino acid substrate. The FAD cofactor is reduced to FADH₂, and the substrate is oxidized to an α-imino acid. This imino acid is then non-enzymatically hydrolyzed in the aqueous environment to the corresponding α-keto acid (α-ketoglutarate from D-glutamate) and ammonia. frontiersin.orgnih.gov The reduced FADH₂ is subsequently reoxidized to FAD by molecular oxygen, producing hydrogen peroxide as a byproduct. frontiersin.orgnih.gov

The expression and activity of D-amino acid oxidases, including DDO, vary significantly across different species and tissues. wikipedia.orgnih.gov In mammals, DAAO is predominantly found in the kidney, liver, and brain. nih.gov However, D-aspartate oxidase is also present and plays a crucial role in the metabolism of acidic D-amino acids. nih.gov For instance, D-aspartate oxidase activity has been identified in the tissues of chickens and pigeons, with the highest activity observed in the kidneys. nih.gov In some species, gender-related differences in enzyme activity have been noted; for example, male chickens exhibit significantly higher hepatic, renal, and pancreatic DDO activity than females. nih.gov While DAAO is generally not active towards acidic D-amino acids like D-glutamate, DDO specifically fills this metabolic role. wikipedia.orgresearchgate.net The distribution of these enzymes often correlates inversely with the concentration of their respective D-amino acid substrates. broadinstitute.org For instance, in the brain, D-aspartate levels are inversely related to DDO expression. frontiersin.org

Table 2: Comparative Aspects of D-Amino Acid Oxidases

Enzyme Primary Substrates Typical Location in Mammals Key Function
D-Amino Acid Oxidase (DAAO) Neutral and basic D-amino acids (e.g., D-serine) wikipedia.org Kidney, Liver, Brain nih.gov Detoxification and neuromodulation wikipedia.orgnih.gov
D-Aspartate Oxidase (DDO) Acidic D-amino acids (D-aspartate, D-glutamate) frontiersin.orgnih.gov Kidney, Brain, Liver nih.govnih.gov Regulation of acidic D-amino acid levels nih.gov

Conversion to Cyclized Derivatives

Another significant metabolic fate of D-glutamate is its conversion into a cyclized derivative, 5-oxo-D-proline, also known as D-pyrrolidone carboxylic acid. ontosight.aiphysiology.org This transformation is an important pathway for the processing of D-glutamate. physiology.org

The formation of 5-oxo-D-proline from D-glutamate is a dehydration reaction that results in the formation of an internal lactam. wikipedia.org This conversion is a key metabolic route for handling an oral D-glutamate load in humans. physiology.orgnih.gov Studies have shown that after the administration of D-glutamate, there is a significant increase in the plasma concentration and urinary excretion of 5-oxo-D-proline. physiology.orgnih.gov This indicates that the metabolic conversion of D-glutamate to its cyclized form is a major pathway for its elimination. physiology.org The cumulative excretion of 5-oxo-D-proline can account for a substantial portion of the administered D-glutamate. physiology.org

The enzymatic conversion of D-glutamate to 5-oxo-D-proline is catalyzed by the enzyme D-glutamate cyclase. ontosight.ainih.gov This enzyme belongs to the family of hydro-lyases and specifically acts on D-glutamate. wikipedia.org In mammals, D-glutamate cyclase has been identified as a mitochondrial enzyme. ontosight.ainih.gov Research has shown that a specific mitochondrial protein is responsible for this catalytic activity. nih.gov The enzyme is highly expressed in the mitochondrial matrix of the heart. nih.gov The optimal pH for the D-glutamate to 5-oxo-D-proline reaction is approximately 8.0, which is similar to the pH of the mitochondrial matrix. nih.gov The location of D-glutamate cyclase within the mitochondria suggests a role in cellular energy metabolism and the regulation of D-glutamate levels within this organelle. nih.gov

Interactions with L-Glutamate Metabolic Cycles

The metabolism of D-glutamate is intrinsically linked to the metabolic pathways of its L-enantiomer, which serves as a central hub in cellular nitrogen and carbon metabolism. The interactions between these two stereoisomers are governed by specific enzymatic processes that maintain a delicate balance, or chiral homeostasis, and allow for the integration of D-glutamate into the cell's metabolic network.

Interconversion and Chiral Homeostasis Dynamics

The direct interconversion between D-glutamate and L-glutamate is a key process in maintaining the balance of these enantiomers. This reversible reaction is primarily catalyzed by the enzyme glutamate (B1630785) racemase .

In bacteria, glutamate racemase is crucial for providing the D-glutamate necessary for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. brainly.comnih.gov The expression and activity of glutamate racemase are regulated to meet the demands of cell wall biosynthesis. wikipedia.org While a distinct glutamate racemase has not been identified in mammals, an enzyme with glutamate racemase activity has been discovered, suggesting a potential for interconversion, although its physiological significance and regulatory mechanisms in maintaining chiral homeostasis in mammalian tissues are still under investigation.

Beyond direct racemization, the balance between D- and L-glutamate is also influenced by stereospecific enzymes involved in their synthesis and degradation. The presence of D-glutamate in mammalian tissues, such as the heart, points towards regulated metabolic pathways rather than incidental occurrence. youtube.com The degradation of D-glutamate is carried out by two primary enzymes: D-aspartate oxidase and D-glutamate cyclase .

D-aspartate oxidase, which also acts on D-glutamate, catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide. nih.govnih.gov In mammals, another key enzyme in D-glutamate catabolism is D-glutamate cyclase , which converts D-glutamate into 5-oxo-D-proline. youtube.comnih.gov This enzyme is highly expressed in the mitochondrial matrix of the heart. youtube.comnih.gov The catalytic efficiency of mammalian D-glutamate cyclase is notably higher for the conversion of D-glutamate to 5-oxo-D-proline than for the reverse reaction. nih.gov

The following table summarizes the key enzymes involved in the metabolism of D-glutamate.

EnzymeFunctionSubstrate(s)Product(s)Cellular Localization (in Mammals)
Glutamate Racemase Interconversion of L- and D-glutamateL-glutamate, D-glutamateD-glutamate, L-glutamatePotentially present
D-Aspartate Oxidase Oxidative deaminationD-glutamate, D-aspartateα-ketoglutarate, NH₃, H₂O₂Peroxisomes
D-Glutamate Cyclase CyclizationD-glutamate5-oxo-D-proline, H₂OMitochondria

This table provides a summary of the primary enzymes discussed in the context of D-glutamate metabolism.

D-Glutamate's Role in Broader Amino Acid Metabolic Networks

The catabolism of D-glutamate plays a significant role in integrating this D-amino acid into the broader metabolic networks of other amino acids. This integration is primarily achieved through the production of α-ketoglutarate, a key intermediate in the citric acid cycle and a central molecule in amino acid metabolism. nih.gov

The α-ketoglutarate generated from the oxidative deamination of D-glutamate by D-aspartate oxidase can enter the cellular pool of α-keto acids. nih.gov This α-ketoglutarate can then serve as an amino group acceptor in transamination reactions, which are fundamental for the synthesis and degradation of many amino acids. wikipedia.orgnih.gov In these reactions, catalyzed by aminotransferases, the amino group of an amino acid is transferred to α-ketoglutarate, forming L-glutamate and the corresponding α-keto acid of the original amino acid. wikipedia.org This L-glutamate can then act as an amino group donor for the synthesis of other non-essential amino acids. weizmann.ac.il

For instance, the α-ketoglutarate derived from D-glutamate can be used to synthesize L-glutamate, which can then participate in the synthesis of alanine (B10760859) from pyruvate (B1213749) via alanine aminotransferase, or aspartate from oxaloacetate via aspartate aminotransferase. nih.gov This effectively channels the nitrogen from D-glutamate into the biosynthesis of other amino acids.

Furthermore, the metabolism of D-glutamate is connected to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The transamination of BCAAs is a significant source of L-glutamate in tissues such as skeletal muscle. youtube.comnih.gov The activity of glutamate dehydrogenase, which interconverts glutamate and α-ketoglutarate, can be regulated by BCAAs, indicating a feedback mechanism between these metabolic pathways. quora.com

The ammonia produced from D-glutamate catabolism can also be incorporated into the urea (B33335) cycle for excretion or used by glutamine synthetase to form glutamine from glutamate, another crucial reaction for nitrogen transport and metabolism. nih.gov

The kinetic properties of the enzymes that catabolize D-glutamate are crucial for understanding its metabolic fate. The following table presents available kinetic data for mammalian D-aspartate oxidase and D-glutamate cyclase.

EnzymeSubstrateK_m (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Human D-Aspartate Oxidase D-Glutamate--Activity is 10% of that for D-Aspartate
Mouse D-Glutamate Cyclase D-Glutamate0.83 ± 0.081.9 ± 0.042.3 x 10³

Note: Data for human D-aspartate oxidase with D-glutamate as a substrate is limited, with its activity being significantly lower than with its primary substrate, D-aspartate. nih.gov Kinetic parameters for mouse D-glutamate cyclase are from purified recombinant enzyme. nih.gov

D Glutamate in Biological Systems: Roles and Functions

Structural and Regulatory Functions in Microbial Cell Walls

D-glutamate is a fundamental component of the bacterial cell wall, playing an indispensable role in its structural integrity and providing a defense against external threats. Its unique D-isomeric form is a hallmark of the peptidoglycan layer, a structure essential for bacterial survival.

Incorporation into Peptidoglycan Architecture

The bacterial cell wall is a complex mesh-like structure known as peptidoglycan, which is composed of long glycan chains cross-linked by short peptide stems. wikipedia.org D-glutamate is a key residue within these peptide stems. The synthesis of peptidoglycan begins in the cytoplasm with the formation of a UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. ebi.ac.uk The enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, commonly known as MurD, catalyzes the addition of D-glutamate to the UDP-MurNAc-L-alanine intermediate. ebi.ac.uknih.gov This step is crucial for the subsequent elongation of the peptide chain.

While the presence of D-glutamate is conserved across a vast range of bacteria, the precise composition of the peptide stem can vary between Gram-positive and Gram-negative bacteria. In many Gram-negative bacteria, such as Escherichia coli, the typical pentapeptide sequence is L-alanine, D-glutamic acid, meso-diaminopimelic acid, and a D-alanyl-D-alanine dipeptide. wikipedia.orgecronicon.net In contrast, in many Gram-positive bacteria like Staphylococcus aureus, the third amino acid is often L-lysine instead of meso-diaminopimelic acid, and the D-glutamate is frequently amidated to D-isoglutamine. wikipedia.orgnih.gov This amidation, catalyzed by the MurT-GatD complex, occurs at a later stage, likely during the lipid phase of peptidoglycan biosynthesis. plos.org

Table 1: Comparison of Peptidoglycan Stem Peptides in Representative Bacteria

FeatureEscherichia coli (Gram-Negative)Staphylococcus aureus (Gram-Positive)
Peptide Stem Composition L-alanine, D-glutamic acid , meso-diaminopimelic acid, D-alanyl-D-alanineL-alanine, D-isoglutamine (amidated D-glutamate), L-lysine, D-alanyl-D-alanine
Enzyme for D-glutamate addition MurDMurD
Amidation of D-glutamate NoYes (catalyzed by MurT-GatD)
Cross-linking Direct linkage between meso-diaminopimelic acid and D-alaninePeptide interbridge (e.g., pentaglycine) between L-lysine and D-alanine
This table provides a simplified comparison and variations exist among different species.

Role in Bacterial Cell Wall Integrity and Resistance

The incorporation of D-glutamate and its subsequent modifications are vital for maintaining the structural integrity and protective functions of the bacterial cell wall. The presence of D-amino acids like D-glutamate provides inherent resistance to degradation by common proteases, which typically recognize only L-isomers. ecronicon.net

Furthermore, the amidation of D-glutamate to D-isoglutamine in Gram-positive bacteria like S. aureus is critical for cell wall integrity and resistance to certain antimicrobial agents. nih.govplos.org Inhibition or depletion of the MurT-GatD complex, which is responsible for this amidation, leads to several detrimental effects. plos.org Studies have shown that a lack of D-glutamate amidation results in reduced peptidoglycan cross-linking, which in turn increases the bacterium's susceptibility to lysozyme (B549824) and β-lactam antibiotics. plos.orgnih.govresearchgate.net For instance, S. aureus mutants unable to amidate their peptidoglycan show a significant decrease in resistance to oxacillin. plos.org This is because the non-amidated peptidoglycan is a poor substrate for the transpeptidases that are responsible for forming the cross-links, weakening the entire cell wall structure. nih.gov

D-Glutamate as a Target for Antibacterial Strategies

The essentiality of D-glutamate in peptidoglycan synthesis makes the enzymes involved in its formation and incorporation attractive targets for the development of novel antibiotics. Since peptidoglycan is unique to bacteria and absent in eukaryotes, drugs targeting its synthesis pathway are expected to have high specificity and low host toxicity. ecronicon.net

Key enzymatic targets include:

Glutamate (B1630785) Racemase (MurI): This enzyme catalyzes the conversion of L-glutamate to D-glutamate, providing the necessary substrate for the MurD ligase. ecronicon.net The gene encoding glutamate racemase has been shown to be essential for the viability of bacteria such as E. coli and Streptococcus pneumoniae. ecronicon.net Consequently, inhibitors of glutamate racemase are being actively investigated as potential antibacterial agents. researchgate.net

MurD Ligase: This enzyme is responsible for incorporating D-glutamate into the peptidoglycan precursor. Differences in the regulation and substrate specificity of MurD between Gram-positive and Gram-negative bacteria have been observed. nih.gov For example, the MurD enzymes from E. coli and Haemophilus influenzae are subject to substrate inhibition by high concentrations of their UDP-MurNAc-L-alanine substrate, a regulatory mechanism not seen in the MurD from S. aureus or Enterococcus faecalis. nih.gov This highlights the potential for developing species-specific inhibitors.

MurT-GatD Amidation Complex: In Gram-positive pathogens where D-glutamate amidation is crucial, the MurT-GatD complex presents a promising target. plos.orgnih.govasm.org Its inhibition leads to a weakened cell wall and increased susceptibility to other antibiotics, suggesting a potential for combination therapies. plos.orgnih.gov

Contribution to Microbial Metabolism and Stress Responses

Beyond its structural role, D-glutamate is also involved in the metabolic adaptations of bacteria to challenging environmental conditions.

D-Glutamate Accumulation Under Environmental Stress Conditions

Bacteria often accumulate specific solutes, known as osmolytes, to counteract the effects of high osmotic pressure in their environment. Glutamate is one of the key osmolytes accumulated by many bacteria under such stress. nih.govasm.orgplos.org When exposed to high concentrations of salt (NaCl, KCl) or non-ionic solutes like sucrose, bacteria such as Rhizobium meliloti and Salmonella typhimurium rapidly increase their intracellular pool of glutamate. nih.govasm.org This accumulation helps to maintain turgor pressure and protect cellular components from the damaging effects of dehydration.

In E. coli, the accumulation of glutamate in response to osmotic stress is notably dependent on the external pH. nih.govasm.org Higher levels of glutamate accumulation are observed at alkaline pH (above 8.0), whereas at more acidic pH, other osmolytes like gamma-aminobutyrate (B1235393) may be preferentially accumulated. nih.govasm.org This suggests a sophisticated regulatory network that allows bacteria to tailor their stress response to multiple environmental cues simultaneously.

D-Glutamate as a Metabolic Substrate for Bacterial Growth

While L-glutamate is a central molecule in nitrogen and carbon metabolism for most organisms, some bacteria have demonstrated the ability to utilize D-glutamate as a nutrient source. frontiersin.orgnih.govresearchgate.net A notable study identified an environmental bacterial strain, Raoultella ornithinolytica A25, that not only grows on D-glutamate as a sole carbon source but exhibits a faster growth rate and higher cell yield compared to when it is grown on L-glutamate. frontiersin.orgnih.govnih.gov This finding challenges the conventional view of D-amino acids as solely structural components.

Table 2: Growth Characteristics of Bacterial Strains on D-Glutamate

Bacterial StrainSubstrateMaximum Specific Growth Rate (µmax) (h⁻¹)Maximum Cell Yield (OD600)
Raoultella ornithinolytica A25 D-Glutamate~0.25~1.2
L-Glutamate~0.20~1.0
Pseudomonas aeruginosa JCM 5962T D-Glutamate~0.10~0.8
L-Glutamate~0.15~1.1
Data adapted from a study on bacterial growth with D-amino acids as the sole carbon source. frontiersin.orgnih.gov

The catabolism of D-glutamate in these bacteria is often associated with the enhanced expression of the gene encoding D-amino acid dehydrogenase (dadA). frontiersin.orgnih.gov This enzyme can convert D-glutamate into α-ketoglutarate, which can then enter central metabolic pathways like the TCA cycle. frontiersin.orgdiva-portal.org The ability to utilize D-glutamate provides a metabolic advantage, allowing these bacteria to thrive in environments where D-amino acids may be present from the breakdown of peptidoglycan from other bacteria.

Influence on Biofilm Development and Spore Germination

D-amino acids, including D-glutamate, are crucial components of the peptidoglycan cell wall in many bacteria. frontiersin.orgnih.govfrontiersin.org This structural role is fundamental to bacterial viability and integrity. researchgate.net Beyond its structural capacity, D-glutamate and other D-amino acids have been identified as signaling molecules that can regulate key bacterial processes such as biofilm formation and spore germination. frontiersin.org

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. These structures provide protection and facilitate nutrient acquisition. Research has shown that the release of certain D-amino acids can influence biofilm disassembly. frontiersin.orgnih.gov While the specific role of D-glutamate in this process is an area of ongoing investigation, its presence as a component of the cell wall and its production by various bacterial species suggest its involvement in the modulation of biofilm dynamics. frontiersin.orgnih.gov

Spore germination is a critical process for the survival and dissemination of certain bacterial species. D-amino acids have been shown to play a regulatory role in this process. frontiersin.org For instance, they can influence the transition from a dormant spore state to an actively growing vegetative cell. frontiersin.org The precise mechanisms by which D-glutamate influences spore germination are complex and can vary between different bacterial species.

Table 1: Influence of D-Glutamate on Bacterial Processes

Bacterial Process Role of D-Glutamate Key Findings
Biofilm Development Regulatory D-amino acids, including D-glutamate, can influence biofilm disassembly. frontiersin.orgnih.gov
Spore Germination Regulatory D-amino acids can modulate the transition from dormant spore to vegetative cell. frontiersin.org
Cell Wall Synthesis Structural D-glutamate is an essential component of the peptidoglycan cell wall in many bacteria. frontiersin.orgnih.govfrontiersin.org

Neurochemical and Neuromodulatory Research in Non-Human Models

In contrast to its well-defined roles in bacteria, the functions of D-glutamate in the nervous systems of higher organisms are less understood but are an active area of research. Studies in non-human models are beginning to uncover its significance as a neuromodulator, particularly through its interactions with key receptor systems.

Receptor Interactions (e.g., N-methyl-D-aspartate (NMDA) receptor modulation)

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, is critical for synaptic plasticity, learning, and memory. wikipedia.orgwikipedia.org Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.orgrupress.org Research indicates that D-glutamate can also interact with and modulate NMDA receptor activity. mdpi.comnih.gov

The binding of an agonist to the NMDA receptor, in conjunction with depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block, allows for the influx of calcium ions (Ca²⁺). wikipedia.orgacnp.org This Ca²⁺ influx is a crucial trigger for downstream signaling cascades. rupress.orgacnp.org Studies have shown that glutamate-induced Ca²⁺ influx is significantly mediated by NMDA receptors in cultured neurons from rats. nih.govarvojournals.org The modulation of this receptor by D-glutamate suggests a potential role for this amino acid in fine-tuning synaptic transmission and plasticity. mdpi.com

The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. wikipedia.org The specific subunit composition influences the receptor's properties and pharmacology. rupress.org The interaction of D-glutamate with these different receptor subtypes is an area of ongoing investigation.

Cellular Signaling Pathways Modulated by D-Glutamate (e.g., Ca2+ influx, second messenger systems)

The interaction of D-glutamate with receptors like the NMDA receptor directly impacts intracellular signaling pathways. A primary consequence of NMDA receptor activation is the influx of Ca²⁺ into the neuron. nih.govjneurosci.org This increase in intracellular Ca²⁺ acts as a second messenger, initiating a cascade of downstream events. acnp.orgmdpi.com

These signaling cascades can involve the activation of various enzymes, such as protein kinases, and the regulation of gene expression. mdpi.commdpi.com For example, the activation of metabotropic glutamate receptors (mGluRs), another class of glutamate receptors, can trigger second messenger systems involving phospholipase C (PLC), inositol (B14025) triphosphate (IP₃), and diacylglycerol (DAG). mdpi.comnih.gov This leads to the release of Ca²⁺ from intracellular stores and the activation of protein kinase C (PKC). mdpi.commdpi.com While research has heavily focused on L-glutamate, the ability of D-glutamate to modulate NMDA receptors implies its indirect influence on these Ca²⁺-dependent signaling pathways. mdpi.comnih.gov

Table 2: D-Glutamate and Cellular Signaling in Non-Human Models

Signaling Event Description Associated Receptors
Ca²⁺ Influx Entry of calcium ions into the neuron upon receptor activation. nih.govjneurosci.org NMDA Receptor nih.govarvojournals.org
Second Messenger Systems Intracellular signaling cascades initiated by receptor activation, involving molecules like IP₃ and DAG. mdpi.comnih.gov Metabotropic Glutamate Receptors (mGluRs) mdpi.comnih.gov

Distribution and Dynamics in Brain Regions (non-human animal models)

Studies in non-human primates and rodents have begun to map the distribution of glutamate in the brain. Using techniques like glutamate chemical exchange saturation transfer (gluCEST) imaging, researchers have observed high concentrations of glutamate in regions such as the nucleus accumbens, septum, and certain cortical areas in mouse lemur primates. researchgate.net Animal studies have also reported higher levels of D-glutamate in specific brain regions. nih.gov

The distribution of NMDA-sensitive L-[³H]glutamate-binding sites has been extensively studied in the rat brain, revealing the highest density in the CA1 region of the hippocampus, with high levels also found in the cerebral cortex and nucleus accumbens. jneurosci.org This distribution aligns with regions critical for learning, memory, and reward, suggesting the widespread importance of NMDA receptor-mediated signaling. The presence and dynamics of D-glutamate within these specific brain regions are an emerging area of interest.

Role in Brain-Gut-Microbiota Axis Communication (mechanistic studies)

The brain-gut-microbiota axis is a bidirectional communication network that links the central nervous system, the gastrointestinal tract, and the gut microbiome. nih.gov Emerging evidence suggests that D-glutamate plays a role in this complex interplay. mdpi.comnih.gov

Gut bacteria are capable of producing D-glutamate. mdpi.comresearchgate.net For instance, bacteria such as Corynebacterium glutamicum and Brevibacterium lactofermentum possess glutamate racemase, an enzyme that converts L-glutamate to D-glutamate. mdpi.comnih.gov This microbially-produced D-glutamate can potentially influence host physiology. Mechanistic studies propose that D-glutamate from the gut could modulate NMDA receptor signaling in the enteric nervous system and potentially even in the brain, thereby influencing cognitive function. mdpi.comnatap.org The stimulation of gut glutamate receptors can activate vagal afferents, which transmit sensory information to various brain regions. wjgnet.com

Impact on Neuroplasticity and Cognitive Processes in Animal Models

Given its interaction with the NMDA receptor, a key player in synaptic plasticity, D-glutamate is hypothesized to impact neuroplasticity and cognitive processes. wikipedia.orgmdpi.com Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. mdpi.comfrontiersin.org Long-term potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on NMDA receptor activation and the subsequent Ca²⁺ influx. mdpi.com

Animal models of cognitive impairment are being used to investigate the potential therapeutic effects of modulating the glutamatergic system. frontiersin.org For example, studies in rodent models have shown that alterations in glutamate signaling are associated with age-related cognitive decline. frontiersin.org Furthermore, research in animal models of Alzheimer's disease suggests that dysfunctional glutamate neurotransmission is a factor in the disease's pathology. natap.org While much of this research has focused on L-glutamate, the discovery of D-glutamate's role in modulating NMDA receptors opens new avenues for exploring its influence on cognition and its potential as a target in neurological disorders. mdpi.comnih.gov

Participation in Plant Metabolism and Signaling

D-glutamate's presence in the plant kingdom is not merely incidental; it actively participates in metabolic pathways and signaling cascades that influence growth and environmental responses.

Role as a Precursor for Other Amino Acids and Metabolites

While not a central player in nitrogen assimilation like its L-counterpart, D-glutamate can be metabolized by plants, feeding into central metabolic pathways. Plants possess enzymes such as D-amino acid oxidase, which can convert D-glutamate into α-ketoglutarate. This α-keto acid is a crucial intermediate in the Krebs cycle and serves as a carbon skeleton for the synthesis of various other amino acids.

Furthermore, the existence of D-amino acid aminotransferases in plants suggests a potential route for D-glutamate to contribute to the metabolic pool. These enzymes can facilitate the transfer of an amino group from D-glutamate to an α-keto acid, generating a new D-amino acid and α-ketoglutarate. This indicates that D-glutamate can be integrated into the plant's metabolic framework, although its quantitative contribution compared to L-glutamate is likely smaller.

Signaling Roles and Interaction with Other Signaling Molecules (e.g., Ca2+, ROS, NO)

D-glutamate is recognized as a signaling molecule in plants, capable of initiating physiological responses. Similar to L-glutamate, the application of D-glutamate can induce rapid and transient increases in cytosolic free calcium ion (Ca2+) concentrations. This influx of Ca2+ acts as a ubiquitous second messenger, activating downstream signaling components like protein kinases to regulate a multitude of cellular processes.

The signaling cascade initiated by D-glutamate is also interconnected with other key signaling molecules, including reactive oxygen species (ROS) and nitric oxide (NO). Research indicates that D-glutamate can trigger the production of ROS, which, along with NO, are involved in modulating plant growth, development, and stress responses. This interplay creates a complex signaling network where D-glutamate can influence physiological outcomes through its interaction with Ca2+, ROS, and NO signaling pathways.

Enantiomer-Specific Effects on Plant Growth and Development

The two stereoisomers of glutamate, D-glutamate and L-glutamate, exert distinct effects on plant growth and development, highlighting the specificity of plant perception and response mechanisms. While L-glutamate is essential for protein synthesis, high external concentrations can inhibit root growth.

Advanced Analytical Methodologies for D Glutamate Quantification

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are at the forefront of enantioselective analysis, providing robust platforms for the separation and quantification of D-glutamate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of amino acids. The resolution of D- and L-glutamate is typically achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase.

Crown-ether based CSPs have demonstrated particular efficacy in the separation of D- and L-amino acid enantiomers. For instance, a trifunctionally bonded (18-crown-6)-2,3,11,12-tetracarboxylic CSP allows for the baseline enantiomeric resolution of glutamic acid in under 10 minutes sigmaaldrich.com. Another successful approach involves the use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin as the chiral selector, which are compatible with both organic and aqueous mobile phases and are ideal for separating polar and ionic enantiomers like amino acids mdpi.com.

Alternatively, chiral separation can be achieved on a standard achiral column, such as a Hypersil AA-ODS, by introducing a chiral mobile phase additive. A common and effective chiral selector is β-cyclodextrin (β-CD) nih.gov. The amino acids are often derivatized with a fluorogenic reagent like o-phthalaldehyde (OPA) prior to separation to enhance detection sensitivity nih.gov.

Table 1: HPLC Methods for Chiral Separation of Glutamate (B1630785)

Method Chiral Selector/Stationary Phase Mobile Phase Example Detection Key Findings
Chiral Stationary Phase Crown-ether CSP (e.g., ChiroSil® SCA(-)) 84% MeOH/16% H₂O, 5 mM HClO₄ sigmaaldrich.com UV/Vis Baseline resolution of D- and L-glutamic acid achieved in less than 10 minutes sigmaaldrich.com.
Chiral Stationary Phase Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) LC-MS compatible mobile phases mdpi.com Mass Spectrometry (MS) Effective for direct analysis of underivatized amino acid enantiomers mdpi.com.
Chiral Mobile Phase Additive β-cyclodextrin with Hypersil AA-ODS column Acetonitrile – buffer solution (0.02 mol·L⁻¹ NaAc-(CH₃CH₂)₃N) containing 6 mmol·L⁻¹ β-CD nih.gov Fluorescence (after OPA derivatization) Simple, rapid method with high resolution for baseline separation of enantiomers nih.gov.

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile analytes like amino acids, a derivatization step is essential to increase their volatility and thermal stability. For chiral analysis of glutamate, this involves a two-step achiral derivatization process prior to separation on a chiral stationary phase.

The first step is typically esterification of the carboxyl groups, followed by acylation of the amino groups. Common reagents for esterification include methanolic HCl or alkyl chloroformates, while acylation is often performed using anhydrides such as trifluoroacetic anhydride (TFAA) sigmaaldrich.comnih.govnih.gov. These derivatization reactions are designed to not cause racemization of the amino acid sigmaaldrich.com.

The resulting volatile derivatives are then separated on a chiral capillary column, such as Chirasil-L-Val nih.govresearchgate.net. The combination of a high-resolution chiral column and sensitive detection, often with a mass spectrometer (GC-MS), allows for the enantioselective separation and quantification of D- and L-glutamate nih.gov. This method is particularly suitable for determining the enantiomeric excess with high accuracy nih.gov.

Table 2: GC with Chiral Derivatization for Glutamate Enantiomers

Derivatization Steps Example Reagents Chiral Stationary Phase Detection Key Findings

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption nih.govresearchgate.net. For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobility and subsequent separation chemicalbook.com.

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantioseparation of amino acids by CE ox.ac.uk. For instance, a dual cyclodextrin system, combining heptakis(2,6-di-O-methyl)-β-cyclodextrin and HPA-β-CD, has been used to fine-tune the selectivity and improve the resolution between aspartate and glutamate enantiomers ox.ac.uk. To enhance detection sensitivity, especially for trace amounts of D-glutamate in biological samples, derivatization with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) coupled with laser-induced fluorescence (LIF) detection is often employed ox.ac.uk. This approach has achieved detection limits in the nanomolar range for D-glutamate ox.ac.uk.

Table 3: Capillary Electrophoresis for D-Glutamate Separation

Chiral Selector Derivatization Agent Detection Limit of Detection (LOD) for D-Glu Key Findings
Dual Cyclodextrin System (heptakis(2,6-di-O-methyl)-β-CD and HPA-β-CD) 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) ox.ac.uk Laser-Induced Fluorescence (LIF) 9 nM ox.ac.uk Achieved baseline separation of D- and L-glutamate and aspartate enantiomers ox.ac.uk.
β-cyclodextrin Naphthalene-2,3-dicarboxaldehyde (NDA) acs.org Laser-Induced Fluorescence (LIF) 0.57 µM Enabled quantification of glutamate enantiomers in single neurons acs.org.

Spectroscopic and Mass Spectrometry Approaches

Spectroscopic and mass spectrometry techniques provide powerful tools for both the structural elucidation and sensitive quantification of D-glutamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for stereochemical analysis. For the determination of enantiomeric purity, the sample is typically treated with a chiral solvating agent (CSA) or a chiral derivatizing agent. This induces the formation of diastereomeric complexes or derivatives, which exhibit distinct chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers nih.govnih.gov.

For amino acids like glutamate, chiral α-(nonafluoro-tert-butoxy)carboxylic acids derived from natural amino acids have been used as effective chiral solvating agents in ¹H NMR experiments semmelweis.hu. The interaction between the CSA and the glutamate enantiomers leads to the formation of transient diastereomeric complexes, resulting in separate signals for the D- and L-forms. Solid-state ¹⁷O NMR has also been employed to study the bonding arrangements of D- and L-glutamic acid, revealing that the NMR parameters for the two enantiomers are identical within error but significantly different from the racemic D,L-form, providing insights into their crystalline structures ox.ac.ukox.ac.uk.

Table 4: NMR Spectroscopy for Stereochemical Analysis of Glutamate

NMR Technique Chiral Auxiliary Key Observation Application
¹H NMR Chiral Solvating Agents (e.g., α-(nonafluoro-tert-butoxy)carboxylic acids) semmelweis.hu Chemical shift differences (Δδ) between enantiomers upon formation of diastereomeric complexes semmelweis.hu. Determination of enantiomeric ratios in solution.
Solid-State ¹⁷O NMR None (direct analysis) Distinct NMR parameters for enantiopure vs. racemic forms ox.ac.ukox.ac.uk. Characterization of crystalline structures and bonding arrangements of D- and L-glutamate ox.ac.uk.
¹H and ¹³C NMR D-tartaric acid Slight differences in chemical shifts between D- and L-glutamate signals nih.gov. Identification and characterization of glutamate enantiomers in biological extracts nih.gov.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the quantification of D-glutamate, especially in complex biological matrices researchgate.netnih.gov. The chromatographic component separates glutamate from other matrix components, while the mass spectrometer provides detection with high specificity based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

For robust quantification, stable isotope-labeled internal standards, such as [D₅]-glutamate, are often employed to compensate for matrix effects and variations in instrument response nih.govnih.gov. The separation is frequently achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining polar compounds like amino acids nih.govnih.gov. Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for enhanced selectivity nih.gov. These methods can achieve limits of quantification in the low nanomolar range, making them suitable for analyzing trace levels of D-glutamate in samples like brain microdialysates nih.gov.

Table 5: LC-MS for Sensitive Quantification of Glutamate

Chromatography Ionization Detection Limit of Quantification (LOQ) Key Features
HILIC Positive Electrospray Ionization (ESI) Triple Quadrupole MS (MRM) 10 nM for glutamate nih.gov Rapid and reliable determination in brain microdialysates; uses stable isotope-labeled internal standards nih.gov.
UPLC-MS/MS Electrospray Ionization (ESI) Triple Quadrupole MS (SRM) 30.9 ng/mL for glutamic acid nih.govspacefrontiers.org High-throughput analysis in human plasma; simple sample preparation nih.govspacefrontiers.org.
HPLC-MS Negative Ion ESI Mass Spectrometry 0.05 µg/mL for acetyl-glutamine enantiomers researchgate.net Enables simultaneous separation and determination of acetyl-glutamine enantiomers for pharmacokinetic studies researchgate.net.

Challenges in Chiral Analysis within Complex Biological Matrices

The analysis of D-glutamate in biological samples such as brain tissue, plasma, or cerebrospinal fluid presents a unique set of analytical hurdles. These challenges stem from the inherent properties of the analyte and the complex nature of the biological matrix itself. Successfully overcoming these obstacles is paramount for obtaining accurate and biologically relevant data.

A primary challenge in the analysis of D-glutamate is its low physiological concentration, especially in comparison to its L-enantiomer. In the mammalian central nervous system, L-glutamate is the major excitatory neurotransmitter, with concentrations in the micromolar to millimolar range. nih.gov In contrast, D-glutamate is present at significantly lower levels. This vast difference in abundance makes it difficult to detect the D-enantiomer without interference from the overwhelmingly large L-glutamate signal. biorxiv.orgnih.gov

Furthermore, the distribution of D-amino acids, including D-glutamate, is often heterogeneous within tissues. nih.gov Studies in animal models have shown that D-glutamate levels can vary significantly in different brain regions. nih.gov This uneven distribution requires analytical methods with high spatial resolution and sensitivity to accurately map its presence and function in specific cellular populations or anatomical structures. nih.gov The analysis of individual neurons, for example, requires techniques capable of measuring trace amounts of D-glutamate from a single cell. nih.gov

Artifacts introduced during sample preparation and analysis can lead to the inaccurate quantification of D-glutamate. A significant and well-characterized artifact is the cyclization of glutamic acid and its related amide, glutamine, to form pyroglutamic acid (pGlu). researchgate.netnih.govacs.org This non-enzymatic conversion can occur under various conditions, including in the electrospray ionization source of a mass spectrometer. nih.govacs.org

The formation of pGlu from L- or D-glutamate during analysis can lead to an underestimation of the true glutamate concentration. Studies using LC-MS/MS have shown that this in-source conversion can be substantial, with the extent of cyclization depending on instrumental parameters like the fragmentor voltage. nih.govacs.org Therefore, analytical methods must be carefully developed to chromatographically separate pGlu from both glutamate and glutamine to distinguish the endogenously present pGlu from the artifactually generated compound. acs.org This ensures that the measured glutamate levels accurately reflect the biological state of the sample.

Addressing the challenges of low abundance and potential analytical artifacts necessitates the development of assays with exceptional specificity and sensitivity. Significant progress has been made in creating methods capable of detecting picomolar to nanomolar concentrations of glutamate.

One such advanced technique is large-volume sample stacking capillary electrophoresis (LVSS-CE) coupled with laser-induced fluorescence (LIF) detection. This method achieves a significant enhancement in detection sensitivity (over 400-fold compared to standard capillary zone electrophoresis) by preconcentrating the analyte online, enabling the quantification of D-glutamate in single neurons. nih.gov

Electrochemical aptasensors represent another promising frontier. These sensors utilize aptamers—short, single-stranded DNA or RNA oligonucleotides—that bind to glutamate with high specificity. nih.govresearchgate.net This binding event triggers a conformational change in the aptamer, which can be detected as an electrical signal. An aptasensor has been developed that exhibits a limit of detection as low as 0.0013 pM and a wide detection range, demonstrating high selectivity for glutamate even in complex media like diluted human serum. nih.govresearchgate.net Fluorometric assay kits, which use enzyme-coupled reactions to generate a highly fluorescent product in the presence of glutamate, also offer high sensitivity, with detection limits in the nanomolar range. cellbiolabs.com

Assay TypePrincipleReported Sensitivity (Limit of Detection)Reference
Large-Volume Sample Stacking Capillary Electrophoresis (LVSS-CE-LIF)Online analyte preconcentration and separation with laser-induced fluorescence detection.Enables single-neuron analysis. nih.gov
Electrochemical AptasensorSpecific binding of a glutamate aptamer to the target, inducing a detectable electrochemical signal.0.0013 pM nih.govresearchgate.net
Fluorometric Enzyme-Coupled AssayGlutamate-specific enzymes generate hydrogen peroxide, which reacts with a probe to produce a fluorescent compound (Resorufin).300 nM cellbiolabs.com

Emerging Research Frontiers for D Glutamate

Discovery of Novel D-Glutamate Metabolizing Enzymes

The scientific community continues to uncover novel enzymes and pathways involved in the metabolism of D-glutamate, expanding our understanding of its roles beyond the well-established function in bacterial peptidoglycan synthesis. Recent discoveries have highlighted alternative metabolic routes in various microorganisms, revealing a greater diversity in D-glutamate processing than previously understood.

A significant finding is the identification of a novel catabolic pathway for D-glutamate in the marine bacterium Pseudoalteromonas sp. CF6-2. This pathway involves two key enzymes, DgcN and DgcA, and a transcriptional regulator, DgcR. DgcN, an N-acetyltransferase, catalyzes the formation of N-acetyl-D-Glu from D-glutamate. Subsequently, DgcA, a racemase, converts N-acetyl-D-Glu to N-acetyl-L-Glu, which is then hydrolyzed to L-glutamate. nih.gov This DgcN-DgcA pathway is widespread in marine bacteria and halophilic archaea, suggesting its ecological importance in the catabolism and recycling of D-glutamate in marine environments. nih.gov

Furthermore, research has identified alternative biosynthetic pathways for D-glutamate in pathogenic bacteria that lack the common glutamate (B1630785) racemase (MurI) enzyme. In Xanthomonas oryzae, a pathogen that affects rice plants, a two-gene system compensates for the absence of glutamate racemase. hokudai.ac.jpsciencedaily.com One gene facilitates the binding of L-glutamate to the UDP-MurNAc-L-Ala complex, and the other gene then isomerizes L-glutamate to D-glutamate directly within this complex. hokudai.ac.jpsciencedaily.com This discovery presents potential new targets for the development of antimicrobial agents against such pathogens. hokudai.ac.jpsciencedaily.com

In some Bacillus species, D-amino acid transaminase was thought to be the sole enzyme for D-glutamate biosynthesis. However, studies have revealed the presence of a glutamate racemase (encoded by the glr gene) in Bacillus sphaericus, working alongside the D-amino acid transaminase (encoded by the dat gene). asm.org This indicates that even within a single organism, multiple enzymatic routes for D-glutamate synthesis can exist.

Additionally, enzymes like D-glutamate cyclase, which converts D-glutamate to 5-oxo-D-proline, have been found in mammalian heart mitochondria, hinting at yet-to-be-fully-elucidated metabolic roles of D-glutamate in higher organisms. mdpi.com The ongoing exploration of microbial and mammalian genomes and metagenomes continues to promise the discovery of more novel enzymes and pathways related to D-glutamate metabolism.

Inter-species Comparative Research on D-Glutamate Metabolism and Function

Comparative studies across different species are revealing both conserved and divergent aspects of D-glutamate metabolism and its physiological functions. These investigations provide valuable insights into the evolutionary adaptation of metabolic pathways and the diverse roles of D-glutamate in various organisms.

In bacteria, D-glutamate is a fundamental component of the peptidoglycan cell wall, providing structural integrity. ebi.ac.ukfrontiersin.org However, the biosynthetic pathways for D-glutamate can differ. While many bacteria utilize glutamate racemase (MurI) to convert L-glutamate to D-glutamate, some, like certain Bacillus species, also employ D-amino acid transaminases. asm.orgebi.ac.uk A comparative analysis of the D-glutamate-adding enzymes (MurD) from gram-positive (Staphylococcus aureus, Enterococcus faecalis) and gram-negative (Escherichia coli, Haemophilus influenzae) bacteria has shown significant differences in their kinetic properties. asm.org For instance, the MurD enzymes from the gram-negative bacteria were inhibited by their UDP-linked substrate at much lower concentrations than the enzymes from the gram-positive bacteria. asm.org

Comparative genomics has been a powerful tool in this field. For example, a study comparing plant-associated Pseudomonas species revealed significant differences in metabolic pathways, including those for D-glutamine and D-glutamate metabolism, which correlated with their pathogenic or non-pathogenic lifestyles. wur.nl Similarly, comparative analysis of central nitrogen metabolism in the class Bacilli showed that while the core GlnR regulon controlling nitrogen assimilation is remarkably constant, there are species-specific associations with enzymes like glutamate dehydrogenase. nih.gov

In the context of eukaryotes, metabolomic analyses of different Leishmania species have highlighted significant variations in amino acid metabolism. plos.org Notably, L. major consumes a much greater percentage of the available glutamate and tryptophan from the medium compared to L. donovani and L. mexicana. plos.org In mammals, while D-glutamate is not endogenously produced in large quantities, it is present in tissues and can influence metabolic processes. hmdb.ca For instance, D-glutamate is a potent inhibitor of glutathione (B108866) synthesis. hmdb.ca A comparative study of fruit fly and human glutamate dehydrogenases provided insights into their structural similarities and differences, despite variations in their protein sequences. nih.gov

These comparative approaches underscore the importance of studying D-glutamate metabolism across a wide range of species to fully appreciate its diverse roles and the evolutionary pressures that have shaped its metabolic pathways.

Advanced Modeling of D-Glutamate Biological Pathways

The complexity of metabolic networks necessitates the use of advanced computational modeling techniques to understand the dynamics and regulation of D-glutamate pathways. These models allow researchers to simulate metabolic fluxes, predict cellular behaviors, and identify key control points within the network.

Flux Balance Analysis (FBA) is a widely used constraint-based modeling approach to predict metabolic fluxes in genome-scale models. mdpi.comfrontiersin.org FBA has been employed to study glutamate metabolism in various organisms. For example, in the microalga Chlorella vulgaris, FBA, in combination with metaheuristic algorithms like NSGAII and MOEA/D, has been used to analyze the distribution of fluxes in glutamate metabolism under different growth conditions. mdpi.com These models can handle the complexity arising from branching pathways and reversible reactions. mdpi.com In plant metabolic models, FBA has been used to investigate the impact of biomass composition on predicted fluxes through central carbon metabolism, including pathways involving glutamate. frontiersin.org

Multi-scale modeling approaches are also being developed to connect intracellular metabolic events to cellular and multicellular behaviors. One such study constructed a multi-scale model to investigate cancer metabolism, incorporating a network of central metabolism, including D-glutamine and D-glutamate metabolism, to perform FBA and estimate metabolic fluxes. nih.gov This information was then used to model cellular growth kinetics within a larger agent-based model. nih.gov

Computational models are also crucial for understanding the role of glutamate in neuroscience. Models of the tripartite synapse, which includes the presynaptic neuron, postsynaptic neuron, and astrocyte, have been developed to investigate the influence of astrocytic glutamate uptake and gliotransmission on synaptic signaling. plos.orgarxiv.org These models can simulate the effects of altered glutamate homeostasis, which is implicated in neurological disorders. plos.org For instance, a biophysical computational model of major depressive disorder simulated how slowing glutamate decay in the ventral anterior cingulate cortex could lead to aberrant network activity. nih.gov

Furthermore, molecular dynamics and free energy calculations are used to study the function of glutamate transporters at an atomic level. mdpi.com These computational methods provide insights into the transport mechanism and energetics that are not directly accessible through experimental techniques. mdpi.com

These advanced modeling techniques are indispensable for integrating complex datasets, generating testable hypotheses, and gaining a deeper, quantitative understanding of the role of D-glutamate in biological systems.

Development of Research Tools and Probes for D-Glutamate Studies

Advancements in our understanding of D-glutamate's biological roles are intrinsically linked to the development of sophisticated research tools and probes for its detection and study. These tools are essential for accurately measuring D-glutamate concentrations in various biological matrices and for elucidating its dynamic functions.

A significant area of development is in the creation of highly sensitive and selective biosensors for glutamate. Electrochemical biosensors, often based on the enzyme glutamate oxidase (GluOx), are a primary focus. acs.orgdoi.orgworktribe.com These biosensors typically work by detecting the hydrogen peroxide produced from the enzymatic oxidation of glutamate. worktribe.com Researchers have been working on miniaturizing these biosensors for in vivo applications, such as monitoring glutamate release in the brain. doi.org For example, a microelectrode with a diameter of only 50 µm has been developed, exhibiting high sensitivity, a fast response time of about 2 seconds, and a low limit of detection, making it suitable for real-time in vivo measurements. doi.org

Improvements in biosensor design include the use of novel materials and immobilization techniques to enhance stability and reduce interference. rsc.org For instance, carbon nanofibers grown from platinum-catalyst layers have been shown to be a promising material for immobilizing glutamate oxidase. rsc.org Another approach involves entrapping the enzyme in a biocompatible matrix like chitosan (B1678972) on the electrode surface. doi.org To overcome interference from other electroactive species present in biological fluids, such as ascorbic acid, some biosensors incorporate an additional layer of ascorbate (B8700270) oxidase. doi.org

Besides glutamate oxidase, other enzymes like glutamate dehydrogenase are also used in biosensor construction. researchgate.net These biosensors detect the enzymatically generated NADH. researchgate.net

The development of fluorescent probes represents another important frontier. These probes can offer high spatial and temporal resolution for visualizing D-glutamate dynamics within cells and tissues. While the development of probes specifically for D-glutamate is an ongoing area of research, the principles applied to L-glutamate and other D-amino acid probes can be adapted.

These advancing tools and probes are critical for future research, enabling more precise and dynamic measurements of D-glutamate. This will facilitate a deeper understanding of its metabolism, signaling functions, and involvement in both normal physiology and disease states.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.